Pseudo-ginsenoside-RI3

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

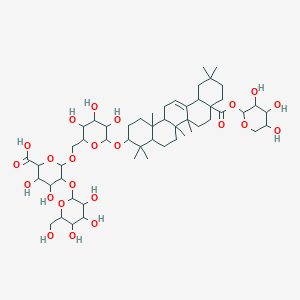

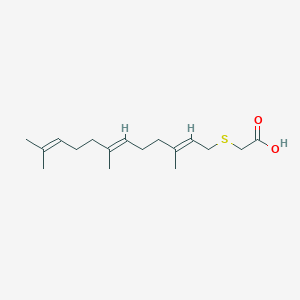

Pseudo-ginsenoside-RI3 is a type of ginsenoside, a class of natural product steroid glycosides and triterpene saponins . Ginsenosides are found almost exclusively in the plant genus Panax (ginseng), which has a long history of use in traditional medicine . This compound contains 160 atoms in total, including 84 Hydrogen atoms, 53 Carbon atoms, and 23 Oxygen atoms .

Molecular Structure Analysis

Ginsenosides, including this compound, have a 4-ring, steroid-like structure . To each ginsenoside is bound at least 2 or 3 hydroxyl groups at the carbon-3 and -20 positions or the carbon-3, -6, and -20 positions respectively . The structure of these dammarane ginsenosides consists of a 4-ring, steroid-like structure .

Chemical Reactions Analysis

Ginsenosides, including this compound, are key active components responsible for the medicinal properties of ginseng . They are involved in various chemical reactions, including redox processes that frequently pass through intermediates with short life-times . A variety of electroanalytical tools can be utilized to investigate these redox-active intermediates .

Physical and Chemical Properties Analysis

Ginsenosides, including this compound, have physical and chemical properties such as low solubility and poor stability, as well as their short half-life, easy elimination, degradation, and other pharmacokinetic properties in vivo . The diversity of physical structures and chemical properties of rare ginsenosides leads to different pharmacological effects .

Wissenschaftliche Forschungsanwendungen

Novel Triterpenoid Saponin Characterization

Pseudo-ginsenoside-RI3, identified as a novel triterpenoid saponin, was isolated from Panax pseudo-ginseng. It has been characterized by physicochemical methods, revealing its complex structure and establishing it as a significant compound in pharmacological research (Shukla, Thakur, & Pachaly, 1992).

Apoptosis Induction in Cancer Cells

This compound has been shown to have a pro-apoptotic effect in various cancer cells. Studies have demonstrated its ability to induce apoptosis in lung adenocarcinoma A549 cells through the Ras/Raf/ERK/p53 pathway (Wang et al., 2018). Additionally, it has been observed to induce protective autophagy in hepatocellular carcinoma HepG2 cells, suggesting its potential as a therapeutic agent in cancer treatment (Zhang et al., 2021).

Anti-Proliferative Effects

Research has also highlighted the anti-proliferative effects of ginsenoside derivatives on human prostate cancer cell lines. These studies contribute to understanding the broader implications of pseudo-ginsenosides in cancer therapy (Liu, Xu, & Che, 2000).

Therapeutic Potential in Cardiovascular Diseases

Ginsenosides, including this compound, have shown potential benefits in the treatment of cardiovascular diseases. Studies have explored their effects on heart disease through various mechanisms, including antioxidation, vasomotor regulation, and improving lipid profiles (Lee & Kim, 2014).

Neuroprotective Effects

Pseudo-ginsenosides have been associated with neuroprotective properties, particularly in the context of cerebral ischemia and other neurological disorders. These effects are linked to pathways like antioxidation and autophagy regulation (Liu et al., 2017).

Antidepressant Activity

Studies have also indicated the potential antidepressant activity of pseudo-ginsenosides. This includes effects on depression-like behavior in animal models, suggesting a role in mental health treatment (Chen et al., 2019).

Zukünftige Richtungen

The continuous elucidation of ginsenoside biosynthesis pathways has rendered the production of rare ginsenosides using synthetic biology techniques effective for their large-scale production . In the future, the discovery of more glycosyltransferases and improving their catalytic efficiencies are essential for the metabolic engineering of rare ginsenosides . Furthermore, developing a ginsenoside delivery system for bifunctional drugs or carriers has attracted much attention from researchers .

Eigenschaften

IUPAC Name |

6-[[6-[[4,4,6a,6b,11,11,14b-heptamethyl-8a-(3,4,5-trihydroxyoxan-2-yl)oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H84O23/c1-48(2)14-16-53(47(68)76-43-37(63)30(56)24(55)20-69-43)17-15-51(6)22(23(53)18-48)8-9-28-50(5)12-11-29(49(3,4)27(50)10-13-52(28,51)7)73-44-38(64)34(60)32(58)26(72-44)21-70-46-41(36(62)35(61)40(74-46)42(66)67)75-45-39(65)33(59)31(57)25(19-54)71-45/h8,23-41,43-46,54-65H,9-21H2,1-7H3,(H,66,67) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONZJEHSXUQSQCU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)COC7C(C(C(C(O7)C(=O)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)O)O)O)C)C)C2C1)C)C(=O)OC9C(C(C(CO9)O)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H84O23 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1089.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143114-86-7 |

Source

|

| Record name | Pseudo-ginsenoside-RI3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143114867 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromo-2-methylbenzo[d]oxazole](/img/structure/B140654.png)

![N-[4-fluoro-2-nitro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B140662.png)

![(2S)-2-[3-Ethylisoxazol-5-yl]pyrrolidine](/img/structure/B140666.png)